molecular formula C17H20N4OS B2571044 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797628-80-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2571044
CAS RN: 1797628-80-8
M. Wt: 328.43
InChI Key: NMXZKRABMHDOQB-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrazoles demonstrates their significance in the synthesis of heterocyclic compounds with potential biological activities. For instance, the synthesis of imidazo[1,2-a]pyridines has been explored for their antiulcer properties, although not all synthesized compounds showed significant activity. This highlights the chemical versatility of imidazo pyridine and pyrazole derivatives in generating compounds with varied biological activities (Starrett et al., 1989). Another study presented an efficient synthesis of 1H-imidazo[1,2-b]pyrazole libraries, emphasizing the methodological advancements in creating diverse chemical entities for further biological evaluation (Babariya & Naliapara, 2017).

Biological Applications and Potential

The exploration of heterocyclic compounds incorporating thiadiazole moieties, similar in structural complexity to the query compound, shows significant insecticidal activity. Such compounds have been synthesized and assessed for their efficacy against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Another study focused on fused and binary 1,3,4-thiadiazoles, highlighting the potential of these heterocycles as antitumor and antioxidant agents, which could imply the utility of similar compounds in medical research (Hamama et al., 2013).

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds is a significant area of interest, with studies revealing the synthesis and evaluation of novel compounds for their antibacterial properties. For example, sulfonamide thiazole derivatives were synthesized and showed promising insecticidal and toxicological properties against pests, which hints at the broader antimicrobial capabilities of structurally complex heterocycles (Soliman et al., 2020). Another research effort synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating their high antibacterial activities, which underscores the potential of imidazo[1,2-b]pyrazole derivatives in contributing to the development of new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(17(6-1-2-7-17)14-4-3-13-23-14)18-9-10-20-11-12-21-15(20)5-8-19-21/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZKRABMHDOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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